N-Hydroxy-N'-(4-phenylbutyl)urea
Description
N-Hydroxy-N'-(4-phenylbutyl)urea is a substituted urea derivative characterized by a hydroxyurea (-NHCONHOH) functional group and a 4-phenylbutyl chain attached to the nitrogen atoms. Hydroxyureas are notable for their redox activity, often acting as inhibitors of enzymes like lipoxygenases or serving as intermediates in organic synthesis .
Properties
CAS No. |
919996-58-0 |
|---|---|
Molecular Formula |
C11H16N2O2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
1-hydroxy-3-(4-phenylbutyl)urea |
InChI |
InChI=1S/C11H16N2O2/c14-11(13-15)12-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7,15H,4-5,8-9H2,(H2,12,13,14) |
InChI Key |
BOLRQTFQTGROAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCNC(=O)NO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N’-(4-phenylbutyl)urea can be achieved through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is mild, efficient, and environmentally friendly, producing high yields with high chemical purity. The reaction conditions involve simple filtration or routine extraction procedures, avoiding the need for silica gel purification .
Industrial Production Methods
For industrial production, the synthesis of N-substituted ureas, including N-Hydroxy-N’-(4-phenylbutyl)urea, often involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by reacting the corresponding amine with phosgene . this method is not environmentally friendly or safe, but it remains one of the few methods assertively used in large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-N’-(4-phenylbutyl)urea undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce N-hydroxy derivatives, while reduction reactions may yield N-alkyl or N-aryl derivatives.
Scientific Research Applications
N-Hydroxy-N’-(4-phenylbutyl)urea has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Hydroxy-N’-(4-phenylbutyl)urea involves its interaction with specific molecular targets and pathways. For example, as a urease inhibitor, it interacts with the urease enzyme, preventing the hydrolysis of urea into ammonia and carbamate . This inhibition can reduce the virulence of urease-producing bacteria and potentially treat related infections.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional analogs of N-Hydroxy-N'-(4-phenylbutyl)urea, derived from the evidence:
Key Structural and Functional Differences
Substituent Effects on Lipophilicity The 4-phenylbutyl chain in the target compound likely confers higher lipophilicity compared to shorter alkyl or aryloxy groups (e.g., N-[(4-fluorobenzyl)oxy]urea ). This property may enhance membrane permeability, as seen in analogs like HET0016, where lipophilic chains improve enzyme inhibition .
Biological Activity
- Hydroxyurea derivatives with aryl groups (e.g., 4-chlorophenyl in ) often exhibit radical scavenging or enzyme inhibitory activity. For example, N-hydroxyureas are oxidized by lipoxygenase to nitroxides, suggesting redox-mediated mechanisms .
- HET0016, though a formamidine, shares a similar inhibition profile (20-HETE synthesis) and highlights the importance of bulky substituents for selective binding .
Synthetic Applications Compounds like N-(4-cyanophenyl)-N'-phenylurea serve as intermediates in agrochemical synthesis, whereas sulfonated ureas (e.g., ) are patented for controlled-release formulations due to their hydrolytic stability .
Research Findings and Mechanistic Insights
- Lipoxygenase Inhibition : Hydroxyureas, including this compound analogs, act as reductive inhibitors of lipoxygenase, generating nitroxide metabolites that disrupt catalytic cycles .
- Structure-Activity Relationships (SAR) :
- Increasing the distance between aromatic rings and the urea core (e.g., 4-phenylbutyl vs. benzyl) enhances activity in maleimide derivatives , suggesting similar trends may apply to hydroxyureas.
- Electron-withdrawing groups (e.g., nitro, sulfonyloxy) stabilize the urea backbone but may reduce bioavailability .
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